1-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one” is a derivative of Suvorexant . Suvorexant is a small molecule that is used as a therapeutic agent for insomnia and sleep disorders in Alzheimer’s disease . It is an orexin receptor antagonist that was approved by the U.S. FDA in 2014 to treat insomnia .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For compound 1 there are twelve possible conformers and tautomers . Ab initio calculations were performed in order to investigate the more stable structures .Molecular Structure Analysis
The molecular structure of this compound is complex, with a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . The molecule has twelve possible conformers and tautomers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The compound is associated by hydrogen bonding to H2O (1a), THF (1b), or o-aminophenol (1c) .Applications De Recherche Scientifique
Antibacterial Activity
Benzoxazole derivatives, including our compound of interest, have been investigated for their antimicrobial properties. In a study by Kakkar et al., several benzoxazole analogues were synthesized and evaluated for in vitro antibacterial activity. Notably, compounds 1, 10, 13, 16, 19, 20, and 24 exhibited significant antimicrobial activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi) . These findings highlight the potential of our compound in combating bacterial infections.
Antifungal Activity
The same study also assessed the antifungal properties of benzoxazole derivatives. Compound 19 demonstrated potent antifungal activity against Aspergillus niger, while compound 1 was effective against Candida albicans . These results suggest that our compound may hold promise as an antifungal agent.
Anticancer Potential
Benzoxazole derivatives have attracted attention in cancer research. Specifically, compounds 4, 6, 25, and 26 exhibited strong anticancer activity against human colorectal carcinoma (HCT116) cells, surpassing the standard drug 5-fluorouracil . This finding underscores the compound’s potential as an anticancer agent.
Antioxidant Properties
While not directly studied for our compound, benzoxazole derivatives have been explored as antioxidants. Certain analogues showed promising antioxidant activity . Further investigations could reveal whether our compound shares similar properties.
Synthesis Strategies
Researchers have developed synthetic strategies for benzoxazoles using various catalysts. For instance, magnetic solid acid nanocatalysts have been employed to synthesize benzoxazoles efficiently . Such methods contribute to the compound’s availability for research and applications.
Dopamine D4 Agonism
Although not directly tested for our compound, benzoxazoles have been investigated as dopamine D4 receptor agonists . Understanding its potential impact on neurotransmitter systems could be relevant in neurological research.
Mécanisme D'action
The compound acts as an orexin receptor antagonist . Orexin is a neuropeptide produced by the hypothalamus that promotes wakefulness, and blocking its receptor promotes sleep . Many people with Alzheimer’s disease suffer from disruption of circadian rhythms that leads to poor sleep, nighttime activity, and daytime sleepiness .
Propriétés
IUPAC Name |
1-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-9(18)16-4-6-17(7-5-16)13-15-11-8-10(14)2-3-12(11)19-13/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVXTCPIWQOFGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(O2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.